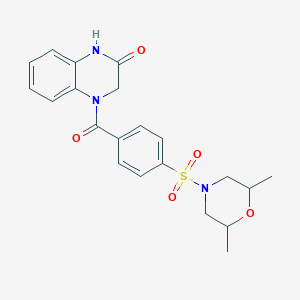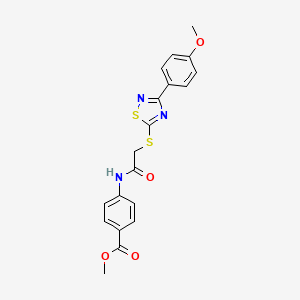![molecular formula C16H17FN2O B2707439 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile CAS No. 2329429-93-6](/img/structure/B2707439.png)
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile is a synthetic organic compound with the molecular formula C16H17FN2O. This compound is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further connected to a piperidine ring with a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile typically involves multiple steps:
Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring, which can be achieved through the reaction of 4-fluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield 1-(4-fluorophenyl)cyclopropanecarboxylic acid.
Conversion to Carbonyl Chloride: The carboxylic acid is then converted to the corresponding carbonyl chloride using thionyl chloride.
Formation of the Piperidine Derivative: The carbonyl chloride is reacted with piperidine-4-carbonitrile in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with dopamine receptors in the brain, influencing neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropanecarbonitrile: This compound lacks the piperidine and carbonitrile groups, making it less complex and potentially less active in certain applications.
1-(4-Fluorophenyl)cyclopropanecarbonyl chloride: This compound is an intermediate in the synthesis of the target compound and has different reactivity due to the presence of the carbonyl chloride group.
1-(4-Fluorophenyl)cyclopropanamine hydrochloride: This compound has an amine group instead of the piperidine ring, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of the fluorophenyl, cyclopropane, piperidine, and carbonitrile groups, making it a versatile compound for various research applications.
特性
IUPAC Name |
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-9-5-12(11-18)6-10-19/h1-4,12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDGLHZFNGETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2707356.png)
![N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2707358.png)
![2-(2-methoxy-4-methylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2707361.png)
![2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B2707362.png)
![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)

![4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2707369.png)

![ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2707373.png)

![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2707376.png)

![8-[(4-methoxyphenyl)methyl]-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2707379.png)
